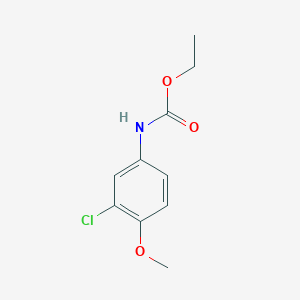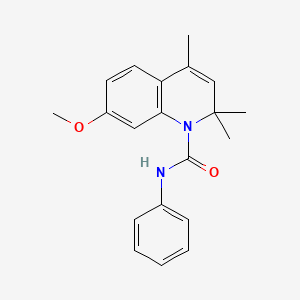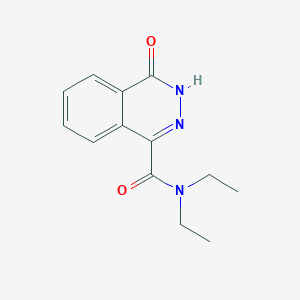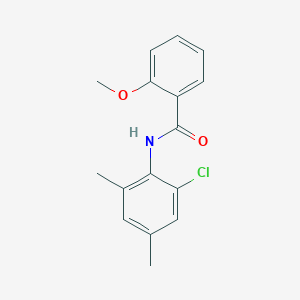![molecular formula C16H18N4O2 B5619795 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine" is a compound that has been synthesized and evaluated in the context of its potential interactions with biological targets, such as adenosine A2A receptors, among others. Its synthesis and various analyses provide insights into its structure-activity relationships and potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions, including the use of specific reagents and conditions to introduce the piperazinyl and methoxybenzoyl functional groups. For example, compounds with similar structures have been synthesized through reactions involving key intermediates like enaminones and pyrazolopyridines under specific conditions, such as microwave irradiation or refluxing in solvents like dimethylformamide (DMF) or acetic acid (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, including their conformations and stereochemistry, has been elucidated using techniques like X-ray crystallography. Such studies reveal details about the arrangements of atoms and the presence of specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and chemical properties (Anthal et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. These reactions can include nucleophilic substitutions, cycloadditions, and transformations under specific conditions, leading to the formation of new compounds with diverse biological activities (Behbehani et al., 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and other areas. These properties are often determined through experimental studies and can influence the compound's behavior in biological systems (Blokhina et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the roles that pyrimidine derivatives can play in chemical syntheses and their interactions with biological targets. These properties are influenced by the compound's molecular structure and the electronic effects of substituents attached to the pyrimidine ring (Jang et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds have shown potential as antidiabetic drugs .
Mode of Action
It has been observed that similar compounds have the ability to rupture protein cross-links and exhibit antiglycating, chelating, and antiaggregant properties .
Biochemical Pathways
It is known that similar compounds have shown potential in reducing the risk of developing inflammations and pathologies .
Result of Action
The compound 1,3-bis-(4-methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione, which is structurally similar to 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine, has shown promising results as an antidiabetic agent with the ability to rupture glycated protein cross-links .
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-6-3-2-5-13(14)15(21)19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGULMFGBOTQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)

![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethyl-5-methylpyrimidin-2-amine](/img/structure/B5619729.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)
![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)

![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)

![{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)

![(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5619802.png)

